molecular formula C16H14Cl2N6S B11053638 3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053638
M. Wt: 393.3 g/mol
InChI Key: IOJQNZUTXILGED-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole and thiadiazole ring system fused together, along with a dichlorophenyl and isobutyl-pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazole-thiadiazole core. The dichlorophenyl and isobutyl-pyrazolyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are often used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or interact with receptor proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Another compound with a dichlorophenyl group, known for its kinase inhibitory activity.

    1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-(pyrrolidine-1-sulfonamido)methyl-5-(5-(4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: A cannabinoid receptor antagonist with significant weight-loss efficacy.

Uniqueness

3-(2,4-Dichlorophenyl)-6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its fused triazole-thiadiazole ring system and the presence of both dichlorophenyl and isobutyl-pyrazolyl groups

Properties

Molecular Formula

C16H14Cl2N6S

Molecular Weight

393.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14Cl2N6S/c1-8(2)5-10-7-13(20-19-10)15-23-24-14(21-22-16(24)25-15)11-4-3-9(17)6-12(11)18/h3-4,6-8H,5H2,1-2H3,(H,19,20)

InChI Key

IOJQNZUTXILGED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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